Ethyl 2-ethylbut-2-enoate
Description
Ethyl 2-ethylbut-2-enoate is an α,β-unsaturated ester characterized by a conjugated double bond between the C2 and C3 positions of the butenoate backbone, with an ethyl substituent at the C2 position. Such esters are of interest in organic synthesis due to their reactivity in Michael additions, Diels-Alder reactions, and applications in polymer chemistry. Instead, comparisons must be drawn from structurally related ethyl but-2-enoate derivatives documented in the literature.
Properties
CAS No. |
22147-71-3 |
|---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
ethyl 2-ethylbut-2-enoate |
InChI |
InChI=1S/C8H14O2/c1-4-7(5-2)8(9)10-6-3/h4H,5-6H2,1-3H3 |
InChI Key |
MVPQDDCRGBJOIN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=CC)C(=O)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Ethyl But-2-enoate Derivatives
Key Observations:
The chloro substituent in may increase electrophilicity at the α-position, influencing reactivity in substitution reactions. The furyl and oxo groups in contribute to π-conjugation and polarity, likely affecting solubility and boiling point (e.g., higher molecular weight correlates with elevated boiling points ).
Molecular Weight and Physical Properties: Ethyl 2-ethylbut-2-enoate (hypothetical formula: C₈H₁₂O₂; MW: 140.18) would have a lower molecular weight than but higher than and .
Q & A
Q. Table 1: Software Tools for Structural Analysis
Q. Table 2: Key Spectroscopic Peaks for Characterization
| Technique | Functional Group | Expected Signal/Range |
|---|---|---|
| H NMR | Ethyl ester (CH) | δ 1.2–1.4 ppm (triplet) |
| IR | Ester C=O | ~1720 cm (strong) |
| MS | Molecular ion | m/z 142 (M) |
Methodological Considerations
- Experimental Design: Align hypotheses with measurable variables (e.g., reaction temperature vs. yield). Use control experiments to isolate catalytic effects .
- Data Interpretation: Address uncertainties via error analysis (e.g., standard deviations in crystallographic bond lengths) .
- Ethics in Reporting: Disclose limitations (e.g., sample purity issues) and adhere to crystallographic data deposition norms (e.g., CCDC) .
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